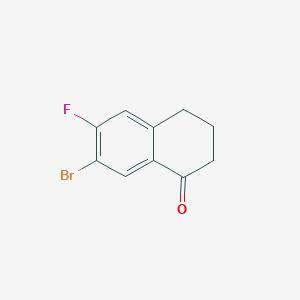

7-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one

Description

Overview of Dihydronaphthalenone Scaffolds in Organic Chemistry

Dihydronaphthalenone scaffolds, specifically the tetralone framework, are bicyclic aromatic ketones that serve as crucial building blocks in the synthesis of a wide array of organic molecules. Their rigid structure and the presence of both aromatic and aliphatic portions make them versatile starting materials for constructing complex polycyclic systems. In medicinal chemistry, the tetralone core is a "privileged scaffold," meaning it is a structural motif that can bind to multiple biological targets with high affinity. This versatility has led to the development of numerous tetralone-based compounds with diverse therapeutic applications.

Significance of Halogenation in Organic Molecules

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a fundamental strategy in synthetic and medicinal chemistry. The incorporation of halogens can profoundly alter a molecule's physical, chemical, and biological properties. nih.gov Halogens can enhance a drug's potency, improve its metabolic stability by blocking sites susceptible to enzymatic degradation, and increase its lipophilicity, which can improve its ability to cross cell membranes. researchgate.net Furthermore, halogen atoms can participate in "halogen bonding," a type of non-covalent interaction that can influence how a drug binds to its target receptor. nih.gov Approximately one-third of drugs in clinical trials are halogenated, underscoring the importance of this chemical modification in drug design. nih.gov

Positioning of 7-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one within Halogenated Tetralone Chemistry

This compound is a specific example of a halogenated tetralone. Its structure is characterized by a dihydronaphthalenone core with a bromine atom at the 7-position and a fluorine atom at the 6-position of the aromatic ring. This particular substitution pattern is expected to significantly influence the electronic properties and reactivity of the molecule. The presence of two different halogens, each with distinct steric and electronic effects, makes this compound an interesting subject for chemical synthesis and potential applications in drug discovery and materials science. The bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions, while the fluorine atom can enhance binding affinity and metabolic stability.

Chemical and Physical Properties

While detailed experimental data for this compound is limited in publicly available scientific literature, its fundamental properties can be tabulated based on available information and theoretical predictions.

| Property | Value |

| Molecular Formula | C₁₀H₈BrFO |

| IUPAC Name | 7-bromo-6-fluoro-3,4-dihydro-2H-naphthalen-1-one |

| Monoisotopic Mass | 241.97426 Da |

| Predicted XlogP | 2.8 |

Data sourced from PubChemLite.

Analytical Characterization

Detailed spectroscopic data for this compound is not widely reported. However, based on its structure, the expected analytical data would include:

¹H NMR: Signals corresponding to the protons on the aliphatic ring (at positions 2, 3, and 4) and the aromatic protons (at positions 5 and 8). The coupling patterns would be influenced by the adjacent fluorine atom.

¹³C NMR: Resonances for the ten carbon atoms, including the carbonyl carbon, the aromatic carbons (some of which would show coupling to fluorine), and the aliphatic carbons.

¹⁹F NMR: A singlet or a doublet (due to coupling with the adjacent aromatic proton) characteristic of an aryl fluoride (B91410).

Mass Spectrometry: A molecular ion peak corresponding to the mass of the compound, with a characteristic isotopic pattern due to the presence of bromine.

Predicted collision cross-section (CCS) values, which relate to the molecule's shape and size, have been calculated for different adducts of this compound.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 242.98154 | 143.3 |

| [M+Na]⁺ | 264.96348 | 155.6 |

| [M-H]⁻ | 240.96698 | 149.4 |

| [M+NH₄]⁺ | 260.00808 | 165.8 |

Data sourced from PubChemLite. uni.lu

Synthesis and Reactivity

Specific, peer-reviewed synthetic routes to this compound are not extensively documented in the chemical literature. However, its synthesis would likely involve multi-step sequences starting from simpler aromatic precursors. Potential strategies could include the Friedel-Crafts acylation of a suitably substituted benzene (B151609) derivative followed by cyclization, or the functionalization of a pre-existing tetralone.

The reactivity of this compound is dictated by its functional groups: the ketone, the aromatic ring, and the halogen substituents.

Ketone: The carbonyl group can undergo a variety of reactions, including reduction to an alcohol, reductive amination to form an amine, and reactions with organometallic reagents to introduce new carbon-carbon bonds.

Aromatic Ring: The bromine atom is a particularly useful functional group for synthetic transformations. It can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at the 7-position. The electron-withdrawing nature of the fluorine and bromine atoms, as well as the ketone, will deactivate the aromatic ring towards electrophilic aromatic substitution.

Aliphatic Ring: The protons on the carbon atom adjacent to the carbonyl group (the α-protons) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for functionalization at the 2-position.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-6-fluoro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO/c11-8-5-7-6(4-9(8)12)2-1-3-10(7)13/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFQZGABPSFXES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C(=O)C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260014-75-2 | |

| Record name | 7-BROMO-6-FLUORO-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Bromo 6 Fluoro 3,4 Dihydronaphthalen 1 2h One

Retrosynthetic Analysis of the 7-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one Core Structure

A logical retrosynthetic analysis of this compound suggests a two-step disconnection strategy. The primary disconnection involves the removal of the bromine atom via electrophilic aromatic substitution, leading to the precursor 6-fluoro-3,4-dihydronaphthalen-1(2H)-one. This precursor, a substituted tetralone, can be further disconnected through an intramolecular Friedel-Crafts acylation reaction. This bond cleavage reveals a key intermediate, 4-(3-fluorophenyl)butyric acid. This retrosynthetic pathway provides a clear and feasible route to the target molecule from readily available starting materials.

Precursor Synthesis Strategies

Synthesis of Substituted Tetralone Precursors

The core structure, 6-fluoro-3,4-dihydronaphthalen-1(2H)-one, is typically synthesized via an intramolecular Friedel-Crafts acylation of a corresponding 4-arylbutyric acid. A common method involves the cyclization of 4-(3-fluorophenyl)butyric acid using a strong acid catalyst. Polyphosphoric acid (PPA) is an effective reagent for this transformation, promoting the cyclization to form the tetralone ring system. The reaction is generally heated to ensure the completion of the cyclization process.

Table 1: Synthesis of 6-fluoro-3,4-dihydronaphthalen-1(2H)-one

| Starting Material | Reagent | Conditions | Product |

| 4-(3-fluorophenyl)butyric acid | Polyphosphoric acid (PPA) | Heating | 6-fluoro-3,4-dihydronaphthalen-1(2H)-one |

Introduction of Halogen Substituents (Bromine and Fluorine)

The fluorine atom is incorporated into the structure from the initial starting material, 3-fluoro-substituted phenyl derivative. The introduction of the bromine atom is typically achieved in the final step of the synthesis through an electrophilic aromatic substitution reaction on the pre-formed 6-fluoro-3,4-dihydronaphthalen-1(2H)-one core.

Direct Synthesis Approaches

Direct synthesis approaches focus on the final steps of creating the target molecule, primarily through halogenation of the fused aromatic ring.

Electrophilic Aromatic Substitution for Halogenation

The bromination of 6-fluoro-3,4-dihydronaphthalen-1(2H)-one is a key step in the synthesis of the title compound. This reaction is an example of electrophilic aromatic substitution. The regioselectivity of the bromination is directed by the existing substituents on the aromatic ring. The fluorine atom is an ortho-, para-director, while the carbonyl group of the tetralone ring is a deactivating meta-director for the fused aromatic ring. Therefore, the incoming electrophile (bromonium ion) is directed to the position para to the activating fluorine atom and meta to the deactivating carbonyl group, which corresponds to the C-7 position.

A common brominating agent for this type of reaction is N-Bromosuccinimide (NBS), often in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, would be optimized to achieve high yield and selectivity.

Table 2: Electrophilic Bromination of 6-fluoro-3,4-dihydronaphthalen-1(2H)-one

| Starting Material | Reagent | Product |

| 6-fluoro-3,4-dihydronaphthalen-1(2H)-one | N-Bromosuccinimide (NBS) | This compound |

Palladium-Catalyzed Reactions in Dihydronaphthalenone Synthesis

While not the primary route for the synthesis of this compound based on available literature, palladium-catalyzed reactions represent a powerful tool in modern organic synthesis and could be conceptually applied. For instance, a palladium-catalyzed cross-coupling reaction could potentially be employed to introduce the bromo or fluoro substituent onto a pre-functionalized dihydronaphthalenone ring. However, for the specific target molecule, the electrophilic aromatic substitution approach is generally more direct and efficient.

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. at.uanih.gov For the synthesis of this compound, a plausible microwave-assisted approach would involve the intramolecular Friedel-Crafts acylation of a suitable precursor, such as 4-(4-bromo-3-fluorophenyl)butanoic acid.

In this method, the precursor is typically mixed with a cyclizing agent in a vessel transparent to microwaves. The application of microwave irradiation rapidly and uniformly heats the reaction mixture, which can significantly enhance the rate of the cyclization reaction. researchgate.net The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction medium, leading to a rapid increase in temperature. at.ua This technique can reduce reaction times from several hours, typical for conventional heating, to mere minutes. The optimization of microwave parameters, such as power, temperature, and reaction time, is crucial for achieving respectable yields and minimizing the formation of byproducts. digitellinc.com

Other Catalytic and Non-Catalytic Methods

Beyond microwave-assisted routes, the synthesis of this compound and its analogs relies on a variety of catalytic and non-catalytic methods, with intramolecular Friedel-Crafts acylation being the most prominent. semanticscholar.org

Non-Catalytic Methods: A widely used and traditional method for synthesizing tetralones involves the use of strong dehydrating agents to promote the cyclization of 4-arylbutanoic acids. Reagents such as polyphosphoric acid (PPA) or phosphorus pentoxide (P₂O₅) are effective for this transformation. chemicalbook.com For example, the synthesis of the closely related 7-Bromo-1-tetralone is achieved by treating 4-(4-bromophenyl)butanoic acid with phosphorus pentoxide in a solvent like toluene (B28343) at elevated temperatures. chemicalbook.com This type of reaction proceeds via the formation of a mixed anhydride (B1165640) or a similar activated species, which then undergoes an intramolecular electrophilic attack on the aromatic ring to form the tetralone structure.

Catalytic Methods: Modern synthetic chemistry increasingly favors catalytic approaches due to their efficiency and reduced environmental impact.

Acid Catalysis: Brønsted acids like sulfuric acid or Lewis acids are commonly used to catalyze the intramolecular acylation. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is a particularly effective catalytic system that often provides high yields under milder conditions than PPA.

Iron Catalysis: Recent advancements have introduced environmentally benign catalysts for similar transformations. For instance, an iron(III)-catalyzed strategy has been developed for synthesizing functionalized tetrahydronaphthalenes. organic-chemistry.org This method proceeds through the formation of pyran intermediates from aryl ketone precursors, which then undergo an iron(III)-catalyzed Friedel-Crafts alkylation to yield the final cyclic product. organic-chemistry.org This approach offers operational simplicity and avoids the use of harsh, corrosive acids.

The table below summarizes various synthetic methodologies applicable to dihydronaphthalenone synthesis.

| Method | Typical Reagents/Catalysts | Conditions | Advantages | Disadvantages |

| Microwave-Assisted | PPA, Eaton's Reagent | Microwave Irradiation (e.g., 100-150°C, 10-30 min) | Rapid reaction times, often higher yields, energy efficient | Requires specialized equipment |

| Non-Catalytic | Phosphorus Pentoxide (P₂O₅), Polyphosphoric Acid (PPA) | Conventional Heating (e.g., 80-120°C, 2-12 h) | Well-established, reliable for many substrates | Requires stoichiometric or large excess of corrosive reagents, harsh conditions |

| Catalytic (Lewis/Brønsted Acid) | Eaton's Reagent, AlCl₃, p-TsOH | Conventional Heating (milder conditions) | Higher atom economy, often milder than non-catalytic methods | Catalyst can be sensitive to moisture |

| Catalytic (Iron) | Iron(III) chloride (FeCl₃) | Mild conditions (e.g., room temp. to 60°C) | Environmentally benign catalyst, high yields, operational simplicity | Substrate scope may be more limited; proceeds via different intermediate |

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity: The regioselectivity of the intramolecular Friedel-Crafts cyclization is a critical aspect in the synthesis of this compound. The precursor, 4-(4-bromo-3-fluorophenyl)butanoic acid, has two potential sites for cyclization on the aromatic ring: the position ortho to the fluorine atom (C-2) or the position ortho to the bromine atom (C-6).

The formation of the desired 7-bromo-6-fluoro isomer requires the electrophilic attack to occur at the C-2 position. This outcome is governed by the electronic directing effects of the halogen substituents. Both fluorine and bromine are ortho-, para-directing deactivators for electrophilic aromatic substitution. However, the directing ability and deactivating strength differ. Fluorine is less deactivating than bromine due to its ability to donate electron density via resonance more effectively (mesomeric effect) despite its strong inductive electron-withdrawing effect. Therefore, the position ortho to the fluorine atom is more activated (or less deactivated) toward electrophilic attack than the position ortho to the bromine atom. This electronic preference strongly favors the cyclization at the C-2 position, leading to a high regioselectivity for the desired this compound product.

Stereoselectivity: The target molecule, this compound, does not possess any chiral centers. The carbon atoms in the aliphatic ring are not stereogenic. Therefore, considerations of stereoselectivity are not applicable to the synthesis of this specific compound.

Yield Optimization and Green Chemistry Considerations in Dihydronaphthalenone Synthesis

Yield Optimization: Optimizing the reaction yield is a primary goal in any synthetic procedure. For the synthesis of dihydronaphthalenones via intramolecular Friedel-Crafts reaction, several parameters can be adjusted. Studies on the synthesis of the analogous 7-Bromo-1-tetralone demonstrate a systematic approach to optimization. chemicalbook.com Key variables include:

Stoichiometry of Reagents: The ratio of the substrate to the cyclizing agent (e.g., phosphorus pentoxide) is critical. An insufficient amount may lead to an incomplete reaction, while a large excess can complicate purification and increase waste.

Reaction Temperature: The reaction rate is highly sensitive to temperature. An optimal temperature must be found that ensures a reasonable reaction rate without promoting the formation of degradation products or side-reactions.

Reaction Time: The duration of the reaction must be sufficient for the starting material to be consumed, but extending the time unnecessarily can lead to byproduct formation.

The following table, based on data for the synthesis of 7-Bromo-1-tetralone, illustrates how reaction conditions can be optimized. chemicalbook.com

| Parameter | Condition A | Condition B | Condition C | Optimal Condition |

| Reagent Ratio (Substrate:P₂O₅) | 1:1 | 1:2 | 1:3 | 1:3 |

| Temperature | 80°C | 110°C | 130°C | 110°C |

| Time | 1 hour | 2 hours | 4 hours | 2 hours |

| Reported Yield | Moderate | High | High (with byproducts) | >95% |

Green Chemistry Considerations: The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several strategies can be applied to the synthesis of dihydronaphthalenones:

Alternative Energy Sources: As discussed, microwave-assisted synthesis is a green technique that can significantly reduce energy consumption and reaction times. researchgate.net

Benign Catalysts: Replacing stoichiometric, corrosive reagents like PPA and P₂O₅ with catalytic systems is a key green strategy. The use of solid acid catalysts or more environmentally friendly Lewis acids like iron(III) chloride reduces waste and hazards. organic-chemistry.org

Photocatalysis: Innovative methods include the use of visible light photocatalysis. A recently developed method for synthesizing 4-aryl tetralones utilizes an organic dye as a photocatalyst and molecular oxygen (from air) as the terminal oxidant, representing a very green and sustainable approach. rsc.org

By integrating these considerations, the synthesis of this compound can be performed not only with high yield and selectivity but also in a manner that is safer and more environmentally sustainable.

Chemical Reactivity and Derivatization Strategies

Reactivity of the Carbonyl Group

The carbonyl group in the tetralone scaffold is a key site for nucleophilic addition and related reactions. libretexts.orgallstudiesjournal.com The electrophilic nature of the carbonyl carbon, induced by the electronegativity of the oxygen atom, makes it susceptible to attack by a variety of nucleophiles. youtube.com

Common reactions involving the carbonyl group of tetralone derivatives include:

Reduction: The carbonyl group can be readily reduced to a hydroxyl group to form the corresponding alcohol, 7-bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol. This transformation can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into a carbon-carbon double bond, allowing for the introduction of various alkylidene substituents at the 1-position.

Grignard and Organolithium Reactions: Addition of Grignard reagents (RMgX) or organolithium reagents (RLi) to the carbonyl group results in the formation of tertiary alcohols, providing a straightforward method for introducing new carbon-carbon bonds.

Formation of Imines and Enamines: The carbonyl group can react with primary or secondary amines to form imines and enamines, respectively. These reactions are often catalyzed by acid and are important for the synthesis of nitrogen-containing derivatives.

Cyanohydrin Formation: The addition of cyanide, typically from a source like trimethylsilyl (B98337) cyanide (TMSCN) or an alkali metal cyanide, to the carbonyl group yields a cyanohydrin. This introduces a nitrile group and a hydroxyl group at the same carbon, which can be further elaborated.

The reactivity of the carbonyl group allows for extensive modification of the tetralone core, providing access to a diverse array of derivatives with modified steric and electronic properties.

Reactivity of the Bromine Substituent

The bromine atom at the 7-position of the aromatic ring is a versatile handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

While aryl bromides are generally less reactive towards nucleophilic aromatic substitution (SNAr) than their fluoro- or nitro-substituted counterparts, reactions can be facilitated under forcing conditions or with strong nucleophiles. The presence of the electron-withdrawing carbonyl group and the fluorine atom can enhance the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. However, the fluorine atom is typically a better leaving group in SNAr reactions. masterorganicchemistry.com

The bromine substituent is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi.comwikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.commdpi.com This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 7-position.

| Reactant 1 | Reactant 2 (Boronic Acid/Ester) | Catalyst/Base | Product |

| 7-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 6-Fluoro-7-phenyl-3,4-dihydronaphthalen-1(2H)-one |

| This compound | Pyridine-3-boronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 6-Fluoro-7-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one |

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. mdpi.com This reaction is a valuable method for the formation of a new carbon-carbon bond with the introduction of a substituted vinyl group.

| Reactant 1 | Reactant 2 (Alkene) | Catalyst/Base | Product |

| This compound | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | 6-Fluoro-7-styryl-3,4-dihydronaphthalen-1(2H)-one |

| This compound | Methyl acrylate | PdCl₂(PPh₃)₂ / K₂CO₃ | Methyl (E)-3-(6-fluoro-1-oxo-1,2,3,4-tetrahydronaphthalen-7-yl)acrylate |

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. soton.ac.uknih.govresearchgate.net This provides access to arylethynyl derivatives.

| Reactant 1 | Reactant 2 (Alkyne) | Catalyst/Co-catalyst/Base | Product |

| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 6-Fluoro-7-(phenylethynyl)-3,4-dihydronaphthalen-1(2H)-one |

| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / i-Pr₂NH | 6-Fluoro-7-((trimethylsilyl)ethynyl)-3,4-dihydronaphthalen-1(2H)-one |

Reactivity of the Fluorine Substituent

The fluorine atom at the 6-position is generally less reactive than the bromine atom in cross-coupling reactions. However, it can participate in nucleophilic aromatic substitution (SNAr) reactions, often more readily than the bromine atom, particularly with strong nucleophiles and under appropriate reaction conditions. masterorganicchemistry.com The high electronegativity of fluorine makes the carbon to which it is attached more electrophilic and can stabilize the intermediate Meisenheimer complex formed during nucleophilic attack. wyzant.com

Potential reactions involving the fluorine substituent include:

Nucleophilic Aromatic Substitution: Displacement of the fluoride (B91410) by nucleophiles such as alkoxides, thiolates, or amines can occur, although this may require elevated temperatures or activating groups on the nucleophile. The success of such reactions is often dependent on the specific substrate and reaction conditions.

Reactions Involving the Dihydronaphthalene Ring System

The dihydronaphthalene ring system can also undergo various chemical transformations. The benzylic position (C-4) is susceptible to oxidation, and the aromatic ring can undergo further substitution reactions, although the existing substituents will direct the position of any new incoming groups.

Oxidation: The benzylic methylene (B1212753) group (C-4) can be oxidized under certain conditions to introduce a hydroxyl or carbonyl group.

Aromatization: Dehydrogenation of the dihydronaphthalene ring can lead to the formation of the corresponding substituted naphthalene (B1677914) derivative. This can be achieved using various oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

Ring Contraction: Under specific conditions, such as treatment with hypervalent iodine reagents, dihydronaphthalene derivatives can undergo ring contraction to form indane derivatives. thieme-connect.com

Derivatization of the this compound Scaffold

The combination of the reactive sites on the this compound scaffold allows for a multitude of derivatization strategies. A sequential and selective manipulation of these functional groups enables the synthesis of a diverse library of compounds. For example, a Suzuki coupling at the 7-position can be followed by a reduction of the carbonyl group and subsequent dehydration to introduce a double bond. Alternatively, nucleophilic addition to the carbonyl group can be performed prior to a cross-coupling reaction on the aromatic ring. This modular approach to derivatization makes this compound a valuable intermediate in medicinal chemistry and materials science for the generation of novel molecular architectures.

Formation of Chalconoid Derivatives

Chalcones, or α,β-unsaturated ketones, are valuable synthetic intermediates and can be readily synthesized from this compound through the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of the ketone with an aromatic aldehyde. The reactivity of the α-methylene group adjacent to the carbonyl in the tetralone nucleus allows for deprotonation and subsequent nucleophilic attack on the aldehyde.

The general scheme for the formation of chalconoid derivatives from this compound is as follows:

Chalcone (B49325) Synthesis" src="https://i.imgur.com/example.png" width="600"/>Figure 1: General scheme for the Claisen-Schmidt condensation of this compound with a substituted aromatic aldehyde.

A variety of aromatic aldehydes can be employed in this reaction, leading to a diverse library of chalcone derivatives. The choice of aldehyde and reaction conditions can influence the yield and purity of the resulting chalcone.

| Aldehyde Reactant | Potential Chalcone Product |

| Benzaldehyde | (E)-2-(benzylidene)-7-bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one |

| 4-Methoxybenzaldehyde | (E)-7-bromo-6-fluoro-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one |

| 4-Chlorobenzaldehyde | (E)-2-(4-chlorobenzylidene)-7-bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one |

| Thiophene-2-carbaldehyde | (E)-7-bromo-6-fluoro-2-(thiophen-2-ylmethylene)-3,4-dihydronaphthalen-1(2H)-one |

Annulation and Heterocycle Formation

The chalconoid derivatives synthesized from this compound are versatile precursors for the construction of various fused ring systems through annulation and heterocyclization reactions.

Annulation Reactions:

The Robinson annulation is a classic method for the formation of a six-membered ring. While not directly applicable to the chalcone itself, the parent ketone, this compound, can undergo a Michael addition with an α,β-unsaturated ketone, such as methyl vinyl ketone, followed by an intramolecular aldol (B89426) condensation to yield a fused tricyclic system.

Heterocycle Formation:

The α,β-unsaturated ketone moiety in the chalcone derivatives serves as an excellent electrophile for reactions with various nucleophiles, leading to the formation of a wide range of heterocyclic compounds.

Pyrazoline Synthesis: Reaction of the chalcone with hydrazine (B178648) hydrate (B1144303) or its derivatives in a suitable solvent like ethanol, often in the presence of a catalytic amount of acid or base, leads to the formation of pyrazoline derivatives. The reaction proceeds via a Michael addition of the hydrazine followed by intramolecular cyclization and dehydration.

Pyrimidine (B1678525) Synthesis: Pyrimidine derivatives can be synthesized by the reaction of the chalcone with urea (B33335) or thiourea (B124793) in the presence of a strong base such as potassium hydroxide (B78521) in an alcoholic solvent. This reaction involves the initial formation of a Michael adduct, which then undergoes cyclization and subsequent oxidation or tautomerization to yield the stable pyrimidine ring.

Thiophene (B33073) Synthesis (Gewald Reaction): While not directly from the chalcone, the parent ketone can be a substrate in the Gewald reaction. This multicomponent reaction involves the condensation of the ketone with an active methylene nitrile (e.g., malononitrile (B47326) or ethyl cyanoacetate) and elemental sulfur in the presence of a base to afford a substituted 2-aminothiophene. This provides a direct route to fused thiophene derivatives.

The following table summarizes some of the potential heterocyclic derivatives that can be synthesized from this compound and its chalconoid derivatives.

| Starting Material | Reagents | Resulting Heterocycle |

| Chalcone Derivative | Hydrazine Hydrate | Fused Pyrazoline |

| Chalcone Derivative | Urea / Thiourea, KOH | Fused Pyrimidine / Pyrimidine-2-thione |

| This compound | Active Methylene Nitrile, Sulfur, Base | Fused 2-Aminothiophene |

Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In a United States Patent, the ¹H NMR spectrum of 7-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one was recorded on a 400 MHz instrument in Chloroform-d (CDCl₃). The analysis revealed distinct signals for the aromatic and aliphatic protons.

The aromatic region shows two doublets. A downfield doublet at δ 8.24 with a coupling constant (J) of 9.4 Hz is assigned to the proton at the C5 position, deshielded by the adjacent carbonyl group. Another doublet at δ 7.21 with a J value of 7.1 Hz corresponds to the proton at the C8 position.

In the aliphatic region, two triplets are observed. The triplet at δ 2.99 (J = 6.1 Hz) is attributed to the two protons at the C4 position, which are adjacent to the aromatic ring. The upfield triplet at δ 2.70 (J = 6.1 Hz) corresponds to the two protons at the C2 position, adjacent to the carbonyl group.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.24 | d | 9.4 | 1H, H-5 |

| 7.21 | d | 7.1 | 1H, H-8 |

| 2.99 | t | 6.1 | 2H, H-4 |

| 2.70 | t | 6.1 | 2H, H-2 |

Data obtained from a 400 MHz spectrum in CDCl₃.

The carbonyl carbon (C1) is expected to be the most downfield signal, typically appearing around 190-200 ppm. The aromatic carbons directly bonded to the electronegative halogen atoms (C6-F and C7-Br) would have their chemical shifts significantly influenced. The remaining aromatic carbons (C4a, C5, C8, C8a) and the aliphatic carbons (C2, C3, C4) would appear at characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~196 | C1 (C=O) |

| ~160 (d, ¹JCF) | C6 (C-F) |

| ~145 | C8a |

| ~135 | C5 |

| ~130 | C4a |

| ~120 (d) | C8 |

| ~118 | C7 (C-Br) |

| ~39 | C2 |

| ~30 | C4 |

| ~23 | C3 |

Note: These are predicted values and may differ from experimental results. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Fluorine-19 NMR is a powerful technique for the analysis of organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The chemical shift of the fluorine atom is highly sensitive to its electronic environment.

For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The exact chemical shift would be influenced by the electronic effects of the neighboring bromo and carbonyl groups on the aromatic ring. This signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons (H-5 and H-8). Experimental ¹⁹F NMR data for this specific compound is not available in the surveyed literature.

Two-dimensional (2D) NMR techniques are instrumental in providing detailed structural information by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between adjacent protons. For this molecule, cross-peaks would be expected between the protons at C2 and C3 (if C3 were not a CH₂ group with equivalent protons), and between the protons at C3 and C4. In the aromatic region, a correlation between H-5 and H-8 might be observed, depending on the magnitude of the long-range coupling constant.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would definitively link the proton signals at δ 2.70, 2.99, 7.21, and 8.24 to their respective carbon atoms (C2, C4, C8, and C5).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between carbons and protons that are two or three bonds apart. This is crucial for assigning quaternary carbons and piecing together the molecular structure. For instance, the proton at C5 (δ 8.24) would show correlations to the carbonyl carbon C1, C4, and C7.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space interactions between protons that are close to each other, which helps in determining the stereochemistry and conformation of a molecule.

No specific 2D NMR data for this compound has been found in the public domain.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides a very accurate measurement of the molecular mass of a compound, which can be used to determine its elemental formula. A US Patent reported the ESI-MS result for this compound, showing [M+H]⁺ ions at m/z 243.0 and 245.0. This pattern is characteristic of a molecule containing a single bromine atom, due to the nearly equal natural abundance of its two isotopes (⁷⁹Br and ⁸¹Br).

For a definitive structural confirmation using HR-ESI-MS, the experimentally measured mass would be compared to the calculated mass for the protonated molecule [C₁₀H₉BrFO]⁺.

Table 3: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [C₁₀H₈⁷⁹BrFO + H]⁺ | 242.9820 | Not Available |

| [C₁₀H₈⁸¹BrFO + H]⁺ | 244.9799 | Not Available |

Note: The calculated values represent the exact mass for the protonated molecule. The experimental high-resolution data is not available in the reviewed literature.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting a molecule's properties from first principles.

The non-aromatic portion of 7-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is flexible and can exist in various spatial arrangements known as conformations. Geometry optimization is a computational process to determine the most stable three-dimensional structure, which corresponds to the lowest energy state. For the parent compound, α-tetralone, theoretical studies have explored its conformational preferences. rsc.org Research on substituted tetralin derivatives indicates that the flexible ring often adopts a half-chair conformation to minimize steric strain. nih.gov It is anticipated that this compound would also favor a half-chair conformation. A thorough conformational analysis would computationally generate various possible structures (e.g., half-chairs, envelopes), minimize their energies to find stable conformers, and then compare these energies to identify the global minimum energy structure.

The arrangement of electrons in a molecule dictates its chemical behavior. Key electronic properties can be elucidated through computational analysis:

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding reactivity. The HOMO energy relates to the molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting ability. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring, while the LUMO is likely centered on the conjugated system including the carbonyl group.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). tandfonline.com For this compound, the MEP would show a region of negative potential near the electronegative oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. The electropositive hydrogen atoms would exhibit positive potential. The presence of the bromine and fluorine atoms significantly influences the electronic landscape of the aromatic ring.

Table 1: Predicted Electronic Properties and Their Significance

| Property | Predicted Characteristic | Chemical Significance |

|---|---|---|

| HOMO Energy | Influenced by the substituted aromatic ring | Related to the molecule's ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | Influenced by the carbonyl group and aromatic system | Related to the molecule's electron affinity and propensity to react with nucleophiles. |

| HOMO-LUMO Gap | Expected to be moderate | Indicates the molecule's kinetic stability and the energy required for electronic excitation. |

| MEP Minimum | Localized on the carbonyl oxygen atom | Predicts the most probable site for interaction with electrophiles or hydrogen bond donors. |

| MEP Maximum | Associated with the hydrogen atoms | Indicates likely sites for interaction with nucleophiles. |

Computational methods can simulate various types of spectra, which are invaluable for structural confirmation when compared with experimental data.

NMR Spectroscopy: Calculations can predict the chemical shifts for 1H, 13C, and 19F nuclei. rsc.org These theoretical values can aid in the assignment of complex experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, providing insight into the electronic transitions, such as n → π* and π → π*, that give rise to the molecule's UV-Vis absorption bands.

Electronic Circular Dichroism (ECD): As this compound is a chiral molecule, ECD spectroscopy is a powerful technique for determining its absolute configuration. nih.gov By computationally generating the theoretical ECD spectra for both enantiomers, a direct comparison with the experimental spectrum can definitively establish the stereochemistry. technologynetworks.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) would reveal its dynamic conformational landscape and how it is influenced by solvent interactions. If this compound is investigated as a potential ligand for a biological target, MD simulations could model the binding process, assess the stability of the resulting complex, and identify key intermolecular interactions.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping the pathways of chemical reactions. For this compound, theoretical studies could investigate various potential reactions, such as nucleophilic additions to the carbonyl group or substitutions on the aromatic ring. By calculating the energies of reactants, products, and intermediate transition states, chemists can determine the activation energy for a given reaction, which provides insight into its rate and feasibility. ucsb.edu

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used in drug discovery to correlate a molecule's structure with its biological activity. By creating a series of analogs of this compound and measuring their biological effects, a QSAR model can be developed. This model would use calculated molecular descriptors (representing electronic, steric, and hydrophobic properties) to establish a mathematical relationship with activity. Such a model can then be used to predict the activity of novel, yet-to-be-synthesized derivatives, thereby guiding medicinal chemistry efforts. nih.govnih.gov Similar QSAR approaches have been successfully applied to other halogenated compounds to predict their toxicological properties. cncb.ac.cn

In silico Prediction of Molecular Interactions

Information on the in silico prediction of molecular interactions for this compound is not available in the reviewed scientific literature.

Mechanistic Studies of Transformations Involving 7 Bromo 6 Fluoro 3,4 Dihydronaphthalen 1 2h One

Catalytic Reaction Mechanisms

While specific catalytic reactions for 7-bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one are not extensively documented, related bromo-fluoro aromatic compounds often participate in cross-coupling reactions. Catalysts based on palladium, nickel, or copper are commonly employed to facilitate the formation of carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. For instance, in a hypothetical Suzuki coupling, a palladium catalyst would oxidatively add to the C-Br bond, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form the coupled product. The fluorine atom, being a poorer leaving group, would likely remain intact under these conditions.

The presence of both bromine and fluorine can influence the electronic properties of the aromatic ring, which in turn affects the catalytic cycle. The electron-withdrawing nature of the fluorine atom can make the carbon attached to the bromine more electrophilic, potentially facilitating the initial oxidative addition step.

Non-Catalytic Reaction Pathways

In the absence of a catalyst, this compound would likely undergo reactions typical of alpha-haloketones and aromatic halides. Nucleophilic aromatic substitution is generally difficult on such an electron-rich ring system unless activated by strong electron-withdrawing groups or under harsh reaction conditions.

Reactions involving the enolate of the ketone are more probable. In the presence of a base, a proton can be abstracted from the C2 position to form an enolate intermediate. This enolate can then react with various electrophiles.

Role of Intermediates in Reaction Sequences

The formation of specific intermediates is crucial in directing the outcome of reactions involving this compound. In catalytic cross-coupling reactions, organometallic intermediates, such as a Pd(II) species formed after oxidative addition, are central to the catalytic cycle.

In non-catalytic pathways, the enolate ion is a key intermediate. Its stability and reactivity are influenced by the solvent, the nature of the counter-ion, and the electronic effects of the substituents on the aromatic ring.

Another potential set of intermediates could arise from reactions involving halogen-halogen interactions. While not directly a reaction intermediate in the traditional sense, non-covalent interactions between the bromine and fluorine atoms of adjacent molecules could influence the crystal packing and potentially the solid-state reactivity of the compound. Studies on related molecules like 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde have shown the presence of unsymmetrical halogen⋯halogen interactions between bromine and fluorine atoms in the solid state. nih.gov These interactions arise from the anisotropic distribution of electron density around the halogen atoms, leading to regions of positive and negative electrostatic potential that can interact favorably.

Kinetic and Thermodynamic Aspects of Reactions

The kinetics of reactions involving this compound would be significantly influenced by the nature of the substituents. The electron-withdrawing fluorine atom would be expected to increase the rate of nucleophilic attack at the carbonyl carbon and facilitate the formation of the enolate by increasing the acidity of the alpha-protons.

Thermodynamically, the stability of intermediates and products plays a crucial role. In catalytic reactions, the relative stability of the various organometallic intermediates will dictate the predominant reaction pathway. For reactions involving the enolate, the thermodynamic stability of the enolate itself and the final product will determine the position of the equilibrium.

Below is a table summarizing the potential transformations and the key factors influencing them.

| Reaction Type | Key Intermediate(s) | Influencing Factors | Probable Outcome |

| Catalytic Cross-Coupling | Organometallic (e.g., Pd-complex) | Catalyst, ligand, solvent, temperature | C-C or C-heteroatom bond formation at C7 |

| Enolate Alkylation | Enolate ion | Base, electrophile, solvent | Substitution at C2 |

| Halogen Interactions | - | Crystal packing, intermolecular forces | Influence on solid-state properties |

Role As a Key Intermediate in Complex Molecular Synthesis

Precursor for Advanced Pharmaceutical Intermediates

The primary documented role of 7-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is as a key starting material in the synthesis of advanced pharmaceutical intermediates, most notably for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair pathways of tumor cells.

In a patented synthetic route, this compound serves as the foundational core for constructing tricyclic lactam structures, which are central to the pharmacophore of certain potent PARP inhibitors. The synthesis begins with the conversion of the ketone in this compound to an oxime, followed by a Beckmann rearrangement to yield a lactam intermediate. This lactam is then further elaborated to create the final complex heterocyclic system required for biological activity.

Building Block for Natural Product Analogues

While the tetralone core is a structural motif present in some natural products, the specific application of this compound as a building block for the synthesis of natural product analogues is not extensively documented in scientific literature. Its utility appears to be predominantly focused on the creation of novel synthetic scaffolds in medicinal chemistry rather than the modification of existing natural product structures. The unique combination of bromo and fluoro substituents makes it exceptionally suited for generating pharmacologically active compounds where these groups are desired for modulating properties like metabolic stability and binding affinity.

Applications in the Synthesis of Heterocyclic Compounds

The chemical structure of this compound is well-suited for the synthesis of various heterocyclic compounds, particularly those fused to the tetralone ring system. A prominent example is its use in the creation of pyridazinone derivatives.

In the synthesis of PARP inhibitors, the tetralone is reacted with hydrazine (B178648) in a cyclocondensation reaction. This process involves the ketone at the C-1 position and a newly introduced ester group at the C-2 position, leading to the formation of a fused six-membered pyridazinone ring. This transformation converts the bicyclic tetralone core into a tricyclic heterocyclic system, which forms the backbone of the final drug candidate. This reaction highlights the utility of the ketone as a reactive handle for building complex, fused heterocyclic systems.

Utility in Drug Discovery and Development (Focus on Synthetic Utility and Chemical Diversity)

The true power of this compound in drug discovery lies in its capacity to generate a wide diversity of chemical structures. The bromine atom on the aromatic ring is a particularly versatile functional group that serves as a synthetic handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions.

This allows for the rapid creation of compound libraries where the core scaffold remains the same, but the substituents at the 7-position are varied. By employing reactions such as the Suzuki-Miyaura coupling (to form C-C bonds with boronic acids) or the Buchwald-Hartwig amination (to form C-N bonds with amines), chemists can systematically explore the structure-activity relationship (SAR) of a lead compound. The fluorine atom at the 6-position is often retained to enhance the metabolic stability and binding properties of the final molecules. This strategic approach is fundamental to modern medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic profile of new drug candidates.

The table below illustrates the potential for chemical diversification using the bromo-substituent.

| Reaction Type | Coupling Partner | Bond Formed | Resulting Structure | Potential Impact on Properties |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | C-C (Aryl-Aryl) | Introduction of various aromatic rings | Modulate binding affinity, solubility |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | C-N (Aryl-Amine) | Introduction of diverse amine groups | Improve pharmacokinetic profile, add H-bond donors/acceptors |

| Sonogashira Coupling | Terminal Alkynes | C-C (Aryl-Alkyne) | Introduction of linear, rigid linkers | Probe binding pocket geometry |

| Heck Coupling | Alkenes | C-C (Aryl-Vinyl) | Introduction of vinyl groups for further functionalization | Provide points for further chemical elaboration |

Advanced Research Directions and Future Perspectives

Development of Novel Stereoselective Synthesis Methods

The synthesis of chiral compounds is a cornerstone of modern medicinal chemistry and materials science. For 7-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one, the development of novel stereoselective synthesis methods is a key research frontier. The carbon atom at the C4 position of the tetralone ring is a potential stereocenter, and controlling its configuration is crucial for accessing enantiomerically pure derivatives.

Current research on related tetralones often employs chemo-enzymatic approaches to achieve high enantioselectivity. researchgate.net Future methods for the target compound could involve:

Asymmetric Hydrogenation: Transition-metal catalyzed asymmetric hydrogenation of a corresponding α,β-unsaturated precursor could provide enantiomerically enriched this compound. The choice of chiral ligands would be critical in achieving high levels of stereocontrol.

Organocatalysis: Chiral organocatalysts could be employed in cyclization reactions to construct the tetralone core with high enantioselectivity. For instance, proline-derived catalysts could be investigated for intramolecular Michael additions.

Enzymatic Resolution: Lipases and other enzymes could be used for the kinetic resolution of a racemic mixture of the title compound or its precursors, providing access to both enantiomers. researchgate.net

Exploration of New Reactivity Pathways and Functionalizations

The reactivity of this compound is dictated by its functional groups: the ketone, the aromatic ring substituted with a bromine and a fluorine atom, and the benzylic methylene (B1212753) group. Exploration of its reactivity can lead to a diverse range of novel derivatives.

Cross-Coupling Reactions: The bromine atom on the aromatic ring is a prime handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's properties.

Derivatization of the Ketone: The ketone functionality can be transformed into a variety of other groups. For instance, reduction can yield the corresponding alcohol, Grignard reactions can introduce alkyl or aryl groups, and the Wittig reaction can lead to the formation of exocyclic double bonds.

α-Functionalization: The methylene group adjacent to the ketone (the α-position) can be functionalized through enolate chemistry. This would allow for the introduction of various electrophiles, leading to a range of α-substituted tetralones.

Integration with Flow Chemistry and Automated Synthesis

The paradigm of chemical synthesis is shifting towards more efficient and sustainable methods, with flow chemistry and automated synthesis at the forefront. mdpi.comuc.ptbohrium.comapple.comnih.gov The synthesis of this compound and its derivatives is well-suited for these technologies.

Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scalability. mdpi.com For the synthesis of this compound, a multi-step flow process could be envisioned, where each step is optimized in a continuous-flow reactor. This would enable the rapid production of the target molecule and its derivatives with high purity and reproducibility.

Automated synthesis platforms, which combine robotics with reaction optimization algorithms, could be used to explore the vast chemical space around the this compound scaffold. By systematically varying reagents and reaction conditions, these platforms could accelerate the discovery of new derivatives with desired properties.

Advanced Computational Design of Derivatives with Tunable Properties

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. nih.govresearchgate.net In the context of this compound, computational methods can be used to design new derivatives with specific, tunable properties.

By employing techniques such as Density Functional Theory (DFT) and quantitative structure-activity relationship (QSAR) studies, researchers can predict how modifications to the molecular structure will affect its electronic, steric, and pharmacokinetic properties. This in-silico approach can guide synthetic efforts, prioritizing the synthesis of compounds with the highest probability of exhibiting the desired activity. For example, computational docking studies could be used to design derivatives that bind to a specific biological target.

Potential for Material Science Applications

While the primary focus of tetralone derivatives has often been in medicinal chemistry, their unique electronic and photophysical properties also make them attractive candidates for applications in materials science. The this compound scaffold could serve as a building block for novel organic materials.

The aromatic core of the molecule, which can be further extended through cross-coupling reactions, provides a basis for creating conjugated systems with interesting optical and electronic properties. These could find applications in:

Organic Light-Emitting Diodes (OLEDs): By tuning the electronic properties of the molecule, it may be possible to develop new emitters for OLEDs.

Organic Photovoltaics (OPVs): Derivatives of the title compound could be explored as donor or acceptor materials in organic solar cells.

Sensors: The molecule could be functionalized with specific recognition units to create chemosensors for the detection of various analytes.

The combination of the rigid tetralone scaffold with the potential for extensive functionalization makes this compound a promising platform for the development of new materials with tailored properties.

Q & A

Advanced Research Question

- LogP calculations : Use software like MarvinSketch to compare lipophilicity (bromine increases LogP by ~0.5–1.0 vs. fluorine’s minimal effect) .

- CYP inhibition : Molecular docking (AutoDock Vina) assesses interactions with cytochrome P450 isoforms (e.g., CYP2D6), where bromine may sterically hinder substrate binding .

- BBB permeability : Apply the VolSurf+ model to evaluate halogen effects on blood-brain barrier penetration .

Which purification techniques are optimal for halogenated DHN intermediates?

Basic Research Question

- Flash chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 70:30) for brominated intermediates (monitor by TLC, Rf ~0.3–0.4).

- Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C for 12 hours to isolate crystals .

Validate purity via <sup>1</sup>H NMR (absence of aromatic proton splitting from residual diastereomers) .

How can tautomeric equilibria in DHN derivatives be analyzed experimentally?

Advanced Research Question

- Dynamic NMR : Monitor temperature-dependent chemical shifts (e.g., enol-keto tautomerism) in DMSO-d6 at 25–80°C.

- Isotopic labeling : Introduce deuterium at exchangeable positions (e.g., α to carbonyl) to track tautomer populations via <sup>2</sup>H NMR .

- DFT calculations : Compare relative energies of tautomers using Gaussian09 (B3LYP/6-31G* basis set) to predict dominant forms .

What safety protocols are essential for handling brominated DHN compounds?

Basic Research Question

- Ventilation : Use fume hoods for reactions involving HBr or Br₂ byproducts.

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact (bromine is corrosive) .

- Waste disposal : Neutralize brominated waste with 10% sodium thiosulfate before disposal .

How do halogen substituents influence the electrochemical properties of DHN derivatives?

Advanced Research Question

- Cyclic voltammetry : Measure oxidation potentials in acetonitrile (0.1 M TBAPF₆). Bromine lowers the LUMO energy, enhancing reducibility (~−1.2 V vs. SCE) .

- DFT analysis : Calculate HOMO/LUMO gaps (e.g., bromine reduces the gap by 0.3–0.5 eV compared to non-halogenated analogs) .

What strategies mitigate racemization during DHN derivative synthesis?

Advanced Research Question

- Low-temperature reactions : Perform alkylation steps at −78°C to slow keto-enol tautomerism.

- Chiral auxiliaries : Use (R)-BINOL to induce asymmetry in Claisen-Schmidt adducts .

- Enzymatic resolution : Lipase-catalyzed acylations (e.g., CAL-B) can separate enantiomers .

How can halogen-halogen interactions stabilize DHN-based supramolecular assemblies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.